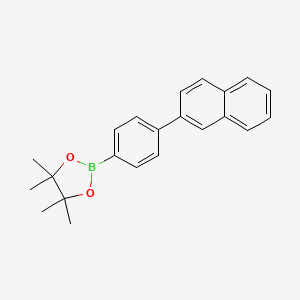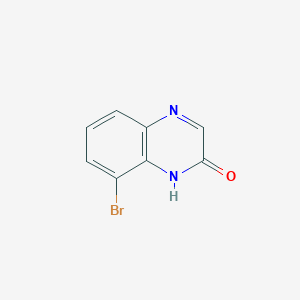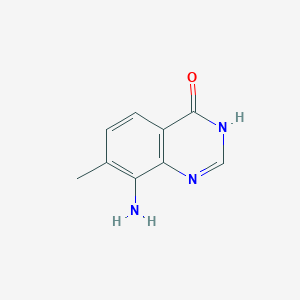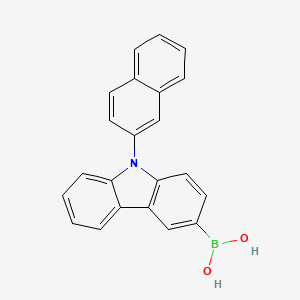
(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid
説明
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in synthetic chemistry and their importance in the Suzuki-Miyaura coupling . Boronic acids are increasingly being seen in approved drugs .
Molecular Structure Analysis
The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two carbon atoms. The boronic acid moiety has become a very important functional group in synthetic chemistry .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They are mild electrophiles and are investigated as reversible covalent inhibitors . They are also involved in various transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .科学的研究の応用
OLED Materials
A study by Park et al. (2010) explored the use of compounds similar to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid in the context of blue-emitting materials for organic light-emitting diodes (OLEDs). These materials, synthesized through the Suzuki cross-coupling reaction, showed promise in OLED applications due to their high external quantum efficiency and electroluminescent (EL) properties (Park et al., 2010).
C-H Bond Arylation
Reddy et al. (2016) described an efficient ruthenium-catalyzed C-H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole, using boronic acids like the one . This methodology demonstrated high site-selectivity and tolerance for different functional groups, yielding desired products in moderate to good yields (Reddy et al., 2016).
Electropolymerization and Spectroelectrochemical Behaviour
Rybakiewicz et al. (2020) synthesized a compound similar to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid, which displayed notable redox properties, including reduction and oxidation potentials. This study highlighted the potential of such compounds in electropolymerization, yielding low band gap polymers suitable for applications in electronics (Rybakiewicz et al., 2020).
Hydroxydeboronation Reaction
Rault et al. (2007) investigated the hydroxydeboronation of N-protected carbazol-3-yl-boronic acid derivatives, like the compound , under mild conditions. This process efficiently produced 3-hydroxycarbazoles, suggesting the usefulness of such reactions in synthesizing new analogs of anticancer agents (Rault et al., 2007).
Polymer Light-Emitting Diodes
Tang et al. (2014) synthesized a novel organic compound structurally related to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid, used as an ancillary ligand in heteroleptic iridium(III) complexes. These complexes were applied in polymer light-emitting diodes (PLEDs), demonstrating high thermal stability and good electroluminescent performance (Tang et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(9-naphthalen-2-ylcarbazol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCFLBYPCPLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid | |
CAS RN |
1133057-98-3 | |
| Record name | [9-(Naphthalen-2-yl)-9H-carbazol-3-yl]boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



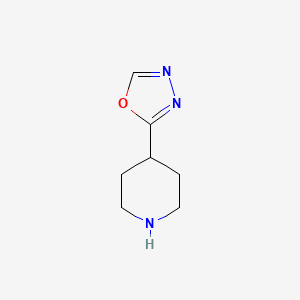
![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
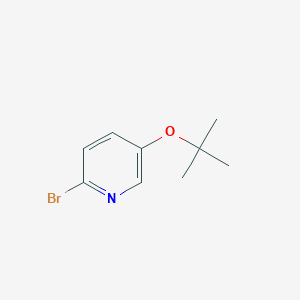
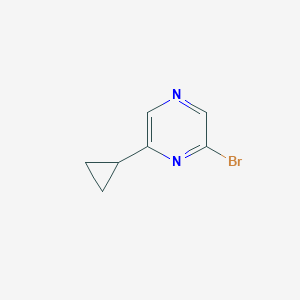
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)
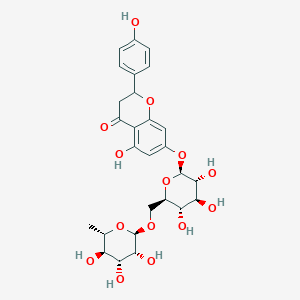
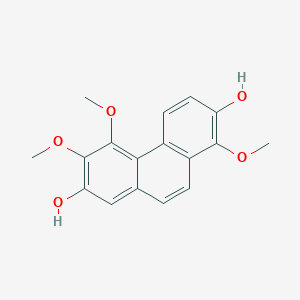
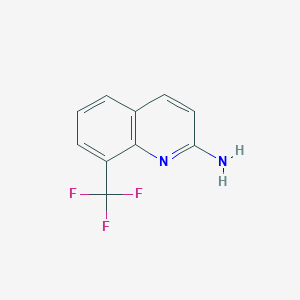
![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
